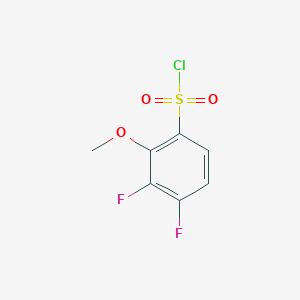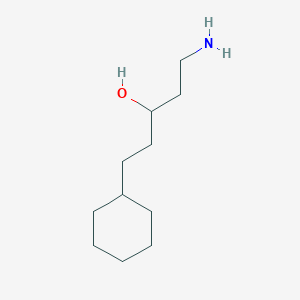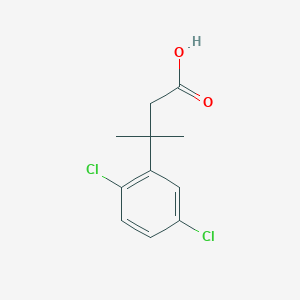
3,4-Difluoro-2-methoxybenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluoro-2-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5ClF2O3S It is a derivative of benzene, featuring two fluorine atoms, a methoxy group, and a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 3,4-difluoro-2-methoxybenzene. This can be achieved by reacting the benzene derivative with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and solvents can also enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Difluoro-2-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Solvents: Organic solvents like dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reaction.
Catalysts: Lewis acids or bases may be employed to enhance the reaction rate.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
3,4-Difluoro-2-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its reactivity and ability to form various derivatives.
Material Science: Employed in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,4-Difluoro-2-methoxybenzene-1-sulfonyl chloride primarily involves electrophilic aromatic substitution. The sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles. This reactivity is due to the electron-withdrawing effects of the fluorine atoms and the sulfonyl group, which make the benzene ring more susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Difluoro-2-methoxybenzene-1-sulfonyl chloride
- 4,5-Difluoro-2-methoxybenzene-1-sulfonyl chloride
Uniqueness
3,4-Difluoro-2-methoxybenzene-1-sulfonyl chloride is unique due to the specific positioning of the fluorine atoms and the methoxy group, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of specialized organic molecules and materials.
Eigenschaften
Molekularformel |
C7H5ClF2O3S |
|---|---|
Molekulargewicht |
242.63 g/mol |
IUPAC-Name |
3,4-difluoro-2-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5ClF2O3S/c1-13-7-5(14(8,11)12)3-2-4(9)6(7)10/h2-3H,1H3 |
InChI-Schlüssel |
ZWPZDRJMLFJMPD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1F)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid](/img/structure/B13530381.png)





![(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine](/img/structure/B13530409.png)




